2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a fluorine atom attached to the benzamide moiety, a pyridinyl group attached to the piperidine ring, and a methyl linker connecting the piperidine and benzamide groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyridine-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride to form the corresponding piperidinylmethylpyridine.
Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom onto the benzamide moiety. This can be accomplished by reacting 2-fluorobenzoyl chloride with the piperidinylmethylpyridine intermediate in the presence of a base such as triethylamine.
Final Coupling Reaction: The final step involves coupling the fluorinated benzamide with the piperidine intermediate to form the target compound. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridinyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
- 2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
- 2-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
Uniqueness
2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is unique due to the specific positioning of the fluorine atom and the pyridinyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-fluoro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-17-6-2-1-5-16(17)18(23)21-12-14-7-10-22(11-8-14)15-4-3-9-20-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGZJEQUNYJVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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